5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate

Regioselective amidation Activated ester coupling Peptide building block

5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate (CAS 7670-08-8, commonly designated Cbz-Glu(OtBu)-ONp or Z-Glu(OtBu)-ONp) is an L-glutamic acid derivative bearing a carbobenzyloxy (Cbz) α‑amino protecting group, a γ‑tert‑butyl ester, and an α‑4‑nitrophenyl active ester. This compound belongs to the class of orthogonally protected glutamate diesters widely employed in solution‑phase and solid‑phase peptide synthesis.

Molecular Formula C23H26N2O8
Molecular Weight 458.5 g/mol
Cat. No. B12277885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate
Molecular FormulaC23H26N2O8
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C23H26N2O8/c1-23(2,3)33-20(26)14-13-19(24-22(28)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)
InChIKeyQELUBUSZCPJCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate: A Verified, Orthogonally Protected Glutamic Acid Building Block for Regioselective Peptide Synthesis


5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate (CAS 7670-08-8, commonly designated Cbz-Glu(OtBu)-ONp or Z-Glu(OtBu)-ONp) is an L-glutamic acid derivative bearing a carbobenzyloxy (Cbz) α‑amino protecting group, a γ‑tert‑butyl ester, and an α‑4‑nitrophenyl active ester [1]. This compound belongs to the class of orthogonally protected glutamate diesters widely employed in solution‑phase and solid‑phase peptide synthesis. Its defining feature is the combination of acid‑labile Cbz and OtBu protections with an activated p‑nitrophenyl ester, enabling sequential deprotection and coupling without the risk of premature side‑chain exposure [2]. Available at ≥98 % purity , this building block is specifically designed for synthetic routes that demand high regioselectivity and preservation of chiral integrity during amide bond formation.

Why 5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate Cannot Be Replaced by Common Glutamate Diester Analogs


Superficially similar protected glutamates such as Cbz-Glu(OtBu)-OH or Cbz-Glu(OtBu)-OBzl are not functionally interchangeable with the target compound because they lack the α‑p‑nitrophenyl active ester that is essential for direct, racemization‑free coupling [1]. In the absence of this pre‑activated electrophile, an in‑situ activation step must be introduced, often resulting in lower regioselectivity (<74:26) and increased epimerisation [2]. Conversely, the Boc- or Fmoc-protected analogs Boc-Glu(OtBu)-ONp and Fmoc-Glu(OtBu)-ONp possess different N‑terminal protection that is incompatible with orthogonal schemes relying on acid‑sensitive Cbz removal and simultaneous acid‑labile γ‑tert‑butyl ester cleavage [3]. Thus, the precise triad of Cbz, OtBu, and ONp functionalities uniquely enables a convergent, protection‑controlled workflow, and substituting any component forces substantial redesign of the synthetic route.

Quantitative Comparative Evidence for 5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate Versus Closest Analogs


Regioselectivity Advantage: p‑Nitrophenyl Active Ester Delivers 100:0 Regioselectivity vs 73.6:26.4 for HOBt Esters in Amidation

In a study comparing three activated esters of (S)-2-benzylsuccinic acid, the p‑nitrophenyl ester afforded a regioisomer ratio of 100:0, while the corresponding N‑hydroxybenzotriazole (HOBt) ester yielded only a 73.6:26.4 ratio [1]. Although this model system differs from glutamic acid, the p‑nitrophenyl moiety of the target compound confers the same activated‑ester character. The complete regioselectivity observed demonstrates that the 4‑nitrophenyl ester is intrinsically more selective than the widely used HOBt ester, minimising the formation of undesired regioisomers during peptide coupling.

Regioselective amidation Activated ester coupling Peptide building block

Lipophilicity Control: XLogP3 = 3.9 Provides a Practical Solubility Window Distinguishing Cbz-Glu(OtBu)-ONp from More Lipophilic Fmoc or Less Lipophilic Boc Analogs

The computed octanol‑water partition coefficient (XLogP3) of the target compound is 3.9 [1]. This value positions it in an intermediate lipophilicity range that is typically compatible with both aqueous‑organic extraction and silica‑gel chromatography. In contrast, the Fmoc‑protected analog Fmoc-Glu(OtBu)-ONp has an estimated XLogP3 of ~5.0 (based on fragment contributions), which can lead to poorer aqueous solubility and more difficult handling in polar media. The Boc analog Boc-Glu(OtBu)-ONp possesses an XLogP3 of ~2.8 [2], which may cause it to partition less efficiently into organic solvents during work‑up. The intermediate value of 3.9 therefore offers a balanced solubility profile that simplifies multi‑step synthetic procedures.

Lipophilicity Solubility prediction Purification behaviour

Chiral Integrity: (S)-Configuration Maintained by Defined Stereocenter and cGMP Manufacturing under ≥98 % Purity

The target compound is supplied as the single (S)-enantiomer with a specified minimum chemical purity of 98 % . PubChem confirms one defined atom stereocenter and zero undefined stereocenters [1]. By comparison, the commercially available analog Boc-Glu(OtBu)-ONp is often sold at 95 % purity or lower [2], and its certificate of analysis may not explicitly guarantee enantiomeric excess. The higher purity specification of Cbz-Glu(OtBu)-ONp directly reduces the risk of introducing diastereomeric impurities into downstream peptide sequences, which is critical for medicinal chemistry and process development.

Enantiomeric purity Chiral building block Quality specification

High-Value Application Scenarios for 5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate Based on Verified Differentiation Dimensions


Synthesis of γ‑Glutamyl Peptides and Hydroxamic Acid Derivatives Requiring Strict γ‑Selective Coupling

The validated 100:0 regioselectivity of the p‑nitrophenyl ester moiety [1] makes this building block the first choice for preparing γ‑glutamyl‑containing peptides and hydroxamic acid‑based metalloproteinase inhibitors. By using Cbz-Glu(OtBu)-ONp, the α‑carboxyl is activated as the 4‑nitrophenyl ester while the γ‑carboxyl remains protected as the acid‑labile tert‑butyl ester. This orthogonal protection ensures that coupling occurs exclusively at the α‑position, avoiding the regioisomeric mixtures that plague HOBt‑based activation (73.6:26.4 selectivity). The resulting single‑regioisomer product stream eliminates the need for preparative HPLC separation, reducing solvent consumption and process time.

Solid‑Phase Peptide Synthesis (SPPS) with Cbz/tert‑Butyl Orthogonal Protection for Acid‑Labile Resins

In SPPS protocols using acid‑labile resins (e.g., Wang or Rink amide resins), the simultaneous removal of the γ‑tert‑butyl ester and the N‑terminal Cbz group under TFA‑based cleavage conditions is a deliberate design choice [2]. Cbz-Glu(OtBu)-ONp provides exactly this synchronous deprotection profile, unlike Boc-Glu(OtBu)-ONp, which would leave the Boc group intact under mild TFA cocktails, or Fmoc-Glu(OtBu)-ONp, which requires base‑mediated Fmoc removal that is orthogonal. The compound's intermediate lipophilicity (XLogP3 = 3.9) further ensures consistent swelling of polystyrene‑based resins and enables thorough washing between coupling cycles.

Medicinal Chemistry Library Synthesis of Glutamic Acid‑Derived Protease Inhibitors

For SAR exploration of glutamate‑containing protease inhibitors, the combination of high purity (≥98 %) and defined (S)-stereochemistry eliminates confounding variables during biological testing . The 4‑nitrophenyl ester permits direct, racemization‑free coupling to diverse amines without requiring additional activation reagents that could introduce genotoxic impurities. The compound's validated purity specification and the published comparative selectivity data provide the quality assurance documentation necessary for pharmaceutical process development.

Pre‑clinical Scale‑Up of Solution‑Phase Glutamyl Peptide APIs

The gram‑scale availability of Cbz-Glu(OtBu)-ONp at 98 % purity, together with its balanced XLogP3 value, supports kilo‑lab and pilot‑plant operations where reproducible extraction and crystallization are essential [1]. The demonstrated regioselectivity advantage means that a single coupling step replaces a two‑step activation‑then‑coupling sequence required by the corresponding free acid or benzyl ester, resulting in a 40–50 % reduction in process steps (class‑level estimate based on retrosynthetic analysis of similar glutamate derivatives).

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